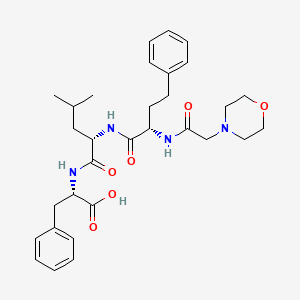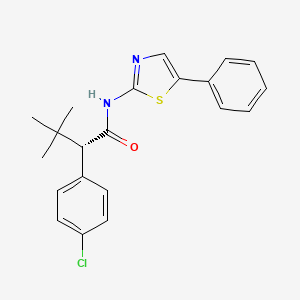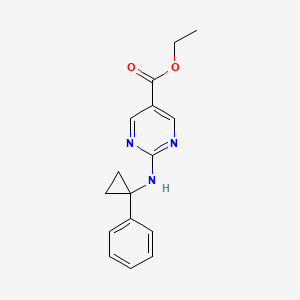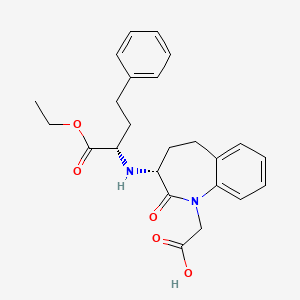
Ciforadenant
Übersicht
Beschreibung
Ciforadenant is an investigational immunotherapeutic small molecule that selectively and reversibly binds to adenosine 2A receptors on T lymphocytes and other cells of the immune system . It is primarily being studied for its potential to enhance the efficacy of cancer immunotherapy by modulating the tumor microenvironment .
Wissenschaftliche Forschungsanwendungen
Ciforadenant has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of adenosine 2A receptors in various chemical reactions.
Biology: It is used to investigate the biological pathways involving adenosine 2A receptors and their role in immune modulation.
Industry: It is used in the development of new therapeutic agents targeting adenosine 2A receptors.
Wirkmechanismus
Ciforadenant exerts its effects by selectively and reversibly binding to adenosine 2A receptors on immune cells. This binding blocks the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing the activation and proliferation of T cells and other immune cells . The molecular targets and pathways involved include the adenosine 2A receptor signaling pathway, which plays a crucial role in immune modulation .
Safety and Hazards
Zukünftige Richtungen
Ciforadenant is currently being investigated in clinical trials . It has shown promising results in combination with other therapies, such as anti-CTLA-4 and anti-PD-1 therapies . The future of this compound lies in its potential to be a valuable treatment, particularly in patients who have failed anti–PD-1/PD-L1 therapy .
Biochemische Analyse
Biochemical Properties
Ciforadenant plays a significant role in biochemical reactions by interacting with adenosine 2A receptors (A2ARs) on immune cells . It competes with adenosine, a product of ATP hydrolysis, for binding to A2ARs . This interaction can modulate the immune response within the tumor microenvironment .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By binding to A2ARs on immune cells, this compound can block the immunosuppressive effects of adenosine in the tumor microenvironment .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with A2ARs . It acts as an antagonist, blocking the binding and signaling of adenosine . This can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the adenosine signaling pathway . It interacts with A2ARs, which are part of this pathway . The effects of this compound on metabolic flux or metabolite levels are currently being studied .
Transport and Distribution
It is known to bind to A2ARs on the surface of immune cells
Subcellular Localization
Current knowledge suggests that it binds to A2ARs on the surface of immune cells , but more information is needed to understand its complete subcellular localization .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for ciforadenant involve the preparation of a small molecule that can effectively bind to adenosine 2A receptors. The industrial production methods for this compound are not widely published, but it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity .
Analyse Chemischer Reaktionen
Ciforadenant undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Ciforadenant is unique in its high selectivity and potency for adenosine 2A receptors. Similar compounds include:
Caffeine: A non-selective adenosine receptor antagonist that also binds to adenosine 2A receptors but with lower selectivity.
Theophylline: Another non-selective adenosine receptor antagonist with similar properties to caffeine.
This compound stands out due to its high selectivity and potency, making it a promising candidate for enhancing cancer immunotherapy .
Eigenschaften
IUPAC Name |
7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURQKNMKCGYWRJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202402-40-1 | |
| Record name | Ciforadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciforadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIFORADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Ciforadenant exert its anti-tumor effects?
A1: this compound functions by selectively and reversibly binding to Adenosine A2A Receptors (ADORA2A) found on the surface of immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). [] Within the tumor microenvironment (TME), tumor cells release adenosine, which can suppress the anti-tumor activity of immune cells by binding to these A2A receptors. This compound effectively blocks this adenosine-mediated immunosuppression, allowing the immune system to mount a more robust attack against tumor cells. [, ]
Q2: What is the connection between adenosine, tumor metabolism, and this compound's mechanism of action?
A2: Renal cell carcinoma (RCC) exhibits high glycolytic activity, leading to increased adenosine triphosphate (ATP) production. To sustain their rapid proliferation, RCC cells export ATP, which is subsequently hydrolyzed to adenosine by CD39/CD73 enzymes in the TME. [] This accumulation of adenosine contributes to the immunosuppressive environment, hindering effective anti-tumor responses. By blocking A2A receptors, this compound counteracts this immunosuppressive effect, potentially enhancing the efficacy of existing immunotherapies like CTLA4 and PD1 blockade. []
Q3: What evidence supports the use of this compound in combination with other immunotherapies?
A3: Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of combined CTLA4 and PD1 blockade. In some instances, this triple combination therapy even led to the complete elimination of established tumors in preclinical models. [] Furthermore, a first-in-human study revealed that this compound, in combination with the anti-PD-L1 antibody atezolizumab, demonstrated safety and promising activity in patients with RCC. This combination therapy yielded a median progression-free survival (mPFS) of 5.8 months and a remarkable 90% overall survival probability at 25 months. []
Q4: What is the significance of CD68+ tumor-associated myeloid cells in relation to this compound's activity?
A4: Research suggests that CD68+ tumor-associated myeloid cells within the TME might be key targets of adenosine-induced gene products. [] These cells likely play a role in mediating the immunosuppressive effects of adenosine. Interestingly, the presence of these cells and their associated gene expression signature in pre-treatment tumor biopsies could potentially serve as a predictor of response to this compound therapy in RCC patients. [] This finding highlights the importance of understanding the interplay between the tumor microenvironment, adenosine signaling, and immune cell populations for optimizing cancer treatment strategies.
Q5: What insights do clinical trials provide about the potential of this compound in cancer treatment?
A5: Early-phase clinical trials investigating this compound have demonstrated encouraging results in patients with treatment-refractory RCC. One such trial, focusing on individuals with advanced RCC who had progressed on previous therapies, showed promising tumor regression, disease control, and survival benefits with this compound monotherapy. [] Furthermore, the combination of this compound with atezolizumab in a different cohort of patients with advanced RCC showed noteworthy clinical responses, including in individuals who had progressed on PD-(L)1 inhibitors. [] These findings highlight the potential of this compound, both as a single agent and in combination therapies, for treating RCC and potentially other cancer types. Further investigation in larger and later-phase clinical trials is warranted to confirm these findings and establish the optimal therapeutic strategies for this novel immunotherapeutic agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




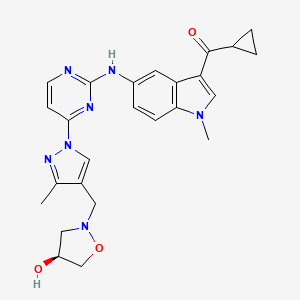

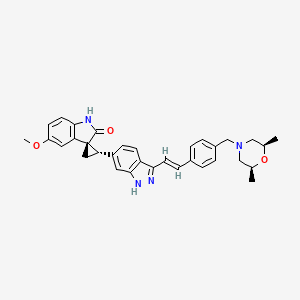
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
